Hydrogen-Bond Donor Capacity: Primary Carboxamide vs. N-Methyl Analog
The target compound bears a primary carboxamide (–CONH2) at the indoline 2-position, providing two hydrogen-bond donor (HBD) atoms. The closest commercially cataloged analog, N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103515-21-4), replaces this with an N-methyl carboxamide (–CONHCH3), contributing only one HBD . This difference alters the hydrogen-bonding pharmacophore: the target compound offers an additional donor interaction that can strengthen binding to targets with complementary acceptor motifs, while the N-methyl analog's reduced HBD count may favor membrane permeability in certain contexts. In chromone-2-carboxamide SAR studies, the nature of the amide substituent profoundly affects both target potency (IC50 range: 0.9–87.8 μM across series) and selectivity profiles [1][2].
| Evidence Dimension | Number of hydrogen-bond donor atoms on the carboxamide moiety |
|---|---|
| Target Compound Data | 2 HBD (primary carboxamide –CONH2) |
| Comparator Or Baseline | N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103515-21-4): 1 HBD (N-methyl carboxamide –CONHCH3) |
| Quantified Difference | Δ = 1 additional HBD |
| Conditions | Structural/physicochemical property comparison; no co-assayed biological data available |
Why This Matters
The additional hydrogen-bond donor enables distinct target interaction profiles and may influence solubility and permeability differently from the N-methyl analog, making it a critical parameter for SAR library design and fragment-based screening where hydrogen-bonding complementarity drives hit identification.
- [1] Bousejra-ElGarah F, Lajoie B, Souchard JP, Baziard G, Bouajila J, El Hage S. Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. Med Chem Res. 2016;25:2547-2556. View Source
- [2] Pires AdRA, et al. Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives as anti-breast cancer agents. Open Chemistry. 2025;23(1). View Source
